Cyclopropanecarboxylic acid, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.1828 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, which is further esterified with a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester can be synthesized through the esterification of cyclopropanecarboxylic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.
Hydrolysis: Cyclopropanecarboxylic acid and 4-nitrophenol.
Reduction: Cyclopropanecarboxylic acid, 4-aminophenyl ester.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: In the study of enzyme kinetics and mechanisms, where it serves as a substrate for esterases and other enzymes.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The 4-nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonyl carbon of the ester. This reaction is commonly utilized in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid, 4-nitrophenyl ester: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: Contains a cyclohexane ring, leading to different steric and electronic properties.
Uniqueness
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the study of strained ring systems and their reactivity.
Eigenschaften
CAS-Nummer |
26050-99-7 |
---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(4-nitrophenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H9NO4/c12-10(7-1-2-7)15-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H2 |
InChI-Schlüssel |
KYHAMGAANHSNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.